2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties . The presence of the thiadiazole ring in this compound allows it to interact strongly with biological targets, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of 3-phenyl-1,2,4-thiadiazole-5-amine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or thiadiazoles.
Scientific Research Applications
2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antioxidant agent.
Medicine: Investigated for its anticancer properties, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit heat shock protein 90 (Hsp90), which plays a role in the folding and stability of various oncoproteins . This inhibition can lead to the degradation of these proteins and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds also contain a five-membered ring with nitrogen and oxygen atoms and exhibit similar biological activities.
1,2,3-thiadiazole derivatives: These compounds have a similar thiadiazole ring but differ in the position of the nitrogen atoms.
Uniqueness
2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenyl groups enhances its lipophilicity, allowing it to cross cellular membranes more effectively and interact with intracellular targets .
Properties
IUPAC Name |
2-phenyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-14(11-12-7-3-1-4-8-12)17-16-18-15(19-21-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAUXNVGMILSFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC(=NS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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